Methyl 6-bromo-4-methyl-pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
methyl 6-bromo-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)10-7(9)4-5/h3-4H,1-2H3 |
InChI Key |
OZQDNPOVFIVVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Bromination and Esterification via Methylaminopyridine Intermediate
A highly efficient synthetic route involves the preparation of methyl 6-bromo-4-methyl-pyridine-2-carboxylate starting from methyl 2-methoxy-6-methylaminopyridine-3-carboxylate. The key steps are:
- Bromination : Using N-bromosuccinimide (N-bromosuccinimide) to selectively brominate the pyridine ring at the 6-position. This step yields the brominated intermediate with high regioselectivity and yield (up to 96%).
- Alkaline Hydrolysis : Subsequent alkaline hydrolysis converts the methoxy group to the corresponding carboxylic acid.
- Esterification : The carboxylic acid is then esterified to the methyl ester form, completing the synthesis.
This method benefits from high overall yields (around 67% for the entire sequence) and excellent purity due to selective reactions and mild conditions.
Esterification Catalyzed by p-Toluenesulfonic Acid
Another established method focuses on the esterification of 6-bromo-2-pyridine carboxylic acid to its methyl ester using p-toluenesulfonic acid as a catalyst:
- Starting Material : 6-bromo-2-pyridine carboxylic acid, which can be prepared via diazotization, bromination, and oxidation of 6-amino-2-methylpyridine.
- Esterification Reaction : The acid is refluxed with absolute methanol in the presence of p-toluenesulfonic acid for 2 to 8 hours under stirring.
- Workup : After cooling, the reaction mixture is dried, dissolved in an organic solvent, washed, dried, filtered, concentrated, and recrystallized to obtain the methyl ester.
This method is characterized by:
Synthesis from 6-Amino-2-Methylpyridine
The precursor 6-bromo-2-pyridine carboxylic acid used in the esterification step can be synthesized from 6-amino-2-methylpyridine by:
- Bromination : Treatment with hydrobromic acid and bromine at low temperatures (-20 to 0 °C) to introduce the bromo substituent.
- Diazotization : Using sodium nitrite in aqueous solution to convert the amino group.
- Oxidation : Employing oxidants such as potassium permanganate to convert the methyl group to the carboxylic acid.
- Isolation : Acidification and filtration yield the 6-bromo-2-pyridine carboxylic acid intermediate.
This route provides a practical and scalable approach with high purity and yield (up to 92% for the bromination step).
Comparative Data Table of Key Preparation Methods
| Step | Method Description | Key Reagents and Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Bromination of methylaminopyridine | N-bromosuccinimide bromination at 0-25 °C | N-bromosuccinimide, alkaline hydrolysis | 96 | High | High regioselectivity, mild conditions |
| Esterification of carboxylic acid | Reflux with methanol and p-toluenesulfonic acid catalyst | p-Toluenesulfonic acid, absolute methanol, 2-8 h reflux | High | High | Industrially scalable, few side reactions |
| Synthesis of 6-bromo-2-pyridine carboxylic acid | Bromination, diazotization, oxidation from 6-amino-2-methylpyridine | Hydrobromic acid, bromine, sodium nitrite, potassium permanganate | 92 (bromination) | 99.3 (by HPLC) | Efficient multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-methyl-pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 6-azido-4-methyl-pyridine-2-carboxylate or 6-thiocyanato-4-methyl-pyridine-2-carboxylate.
Oxidation: Formation of 6-bromo-4-methyl-pyridine-2-carboxylic acid.
Reduction: Formation of 6-bromo-4-methyl-pyridine-2-methanol.
Scientific Research Applications
Methyl 6-bromo-4-methyl-pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-4-methyl-pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Functional Group Variations
Methyl 6-Bromopyridine-2-Carboxylate (CAS 26218-75-7)
- Structure : Bromine at position 6, methyl ester at position 2.
- Molecular Formula: C₇H₆BrNO₂; MW: 206.03 .
- Key Differences: Lacks the 4-methyl group present in the target compound.
Ethyl 6-Bromopyridine-2-Carboxylate (CAS 21190-88-5)
- Structure : Ethyl ester at position 2 instead of methyl.
- Molecular Formula: C₈H₈BrNO₂; MW: 230.06 .
- Key Differences : The ethyl group increases hydrophobicity compared to the methyl ester, which could affect pharmacokinetic properties in drug design .
Methyl 5-Bromo-2-Chloropyridine-4-Carboxylate (CAS 886365-28-2)
- Structure : Bromine at position 5, chlorine at position 2, methyl ester at position 4.
- Molecular Formula: C₈H₆BrClNO₂; MW: 278.5 .
- Key Differences : Halogen positions (5-bromo vs. 6-bromo) and the additional chlorine substituent may alter electronic effects (e.g., electron-withdrawing properties), influencing regioselectivity in cross-coupling reactions .
Methyl 2-Amino-6-Bromopyridine-3-Carboxylate
- Structure: Amino group at position 2, bromine at position 6, methyl ester at position 3.
- Molecular Formula : C₇H₇BrN₂O₂; MW : 239.05 (estimated).
- Key Differences: The amino group introduces hydrogen-bonding capability, which could enhance binding to biological targets compared to the methyl-substituted analog .
Data Table: Comparative Overview of Pyridine Derivatives
Research Findings and Implications
- Substituent Effects : Bromine at position 6 (as in the target compound) may enhance electrophilic aromatic substitution reactivity, while the 4-methyl group could increase steric bulk, affecting reaction pathways .
- Biological Relevance : Structural analogs like SIB-1757 demonstrate that pyridine ring substituents critically influence receptor selectivity and potency, suggesting that the target compound’s bromine and methyl groups could be optimized for similar applications .
- Safety Considerations : Halogenated pyridines often require stringent safety protocols, as seen with 2-chloro-6-methylpyrimidine-4-carboxylic acid .
Biological Activity
Methyl 6-bromo-4-methyl-pyridine-2-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound has a unique structure characterized by:
- Bromine atom at the 6-position
- Methyl group at the 4-position
- Carboxylate ester functionality
These features contribute to its reactivity and potential as a ligand in biochemical assays, allowing it to bind selectively to various proteins and enzymes, thereby influencing their activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the pyridine ring : Utilizing bromination and alkylation methods to introduce the bromine and methyl groups.
- Esterification : Converting the carboxylic acid to an ester using methyl alcohol.
This compound can be produced efficiently in continuous flow reactors, enhancing yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's structure allows for enhanced binding affinity to various enzymes and receptors, which can lead to modulation of their activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
- Antifungal Activity : Similar efficacy has been observed against fungal pathogens, suggesting a broad-spectrum antimicrobial potential .
Cytotoxicity and Antitumor Activity
Research has also explored the cytotoxic effects of this compound on cancer cell lines. For instance:
- Cytotoxicity Testing : this compound demonstrated varying levels of cytotoxicity against different cancer cell lines, with some derivatives showing higher activity compared to standard chemotherapeutic agents .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-bromo-6-methylpyridine-3-carboxylate | C8H8BrNO2 | Different bromine positioning affects reactivity |
| 3-Bromo-4-methylpyridine | C7H8BrN | Lacks carboxylate functionality |
| Ethyl 6-bromopyridine-2-carboxylate | C8H8BrNO2 | Variation in alkyl group influences solubility |
| 6-Bromo-2-pyridinecarboxylic acid | C6H4BrNO2 | Acidic rather than ester functionality |
The positioning of the bromine and carboxylate groups significantly influences the reactivity and potential applications in both chemical synthesis and biological systems.
Study on Antithrombotic Activity
A study evaluating related pyridine derivatives found that certain compounds exhibited notable anti-thrombolytic activity, suggesting that this compound may also possess similar properties. The presence of halogen substituents was correlated with increased activity against clot formation in vitro .
In Vivo Toxicity Assessment
Toxicity assessments in animal models have indicated that this compound does not exhibit significant acute toxicity at high doses (up to 2000 mg/kg), highlighting its safety profile for potential therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
